Octanoate de benzyle

Vue d'ensemble

Description

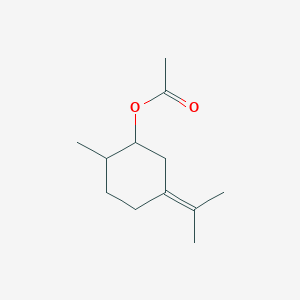

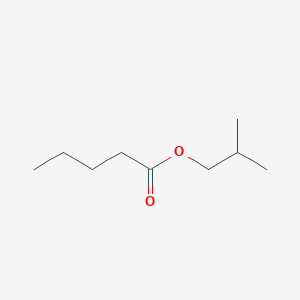

Benzyl octanoate is an organic compound that has been investigated for various chemical properties and applications. It is often studied in the context of esters, where its synthesis, molecular structure, and physical and chemical properties are of interest.

Synthesis Analysis

Benzyl octanoate can be synthesized through esterification reactions involving benzyl alcohol and octanoic acid. This process typically involves the reaction of these two compounds in the presence of an acid catalyst. Studies have shown that this synthesis can yield high-quality benzyl octanoate under optimized conditions (Hajipour et al., 1998).

Molecular Structure Analysis

While specific studies directly analyzing the molecular structure of benzyl octanoate were not found, related research on benzoic acid derivatives and their molecular topology provides insights into the structure-related properties such as octanol/water partition coefficients, which can be relevant for understanding the behavior of benzyl octanoate in different environments (Sabljic et al., 1993).

Chemical Reactions and Properties

Benzyl octanoate is involved in various chemical reactions, including esterification and oxidation. Its reactivity and chemical behavior can be influenced by its molecular structure and the presence of functional groups. For instance, the presence of the ester group can lead to reactions typical for this class of compounds, such as hydrolysis under certain conditions. The solubility and interaction of benzyl octanoate with different chemicals can provide insights into its chemical properties and potential applications (Jia et al., 2007).

Applications De Recherche Scientifique

Parfums floraux et arômes fruités

L'octanoate de benzyle joue un rôle important dans la composition des parfums floraux et des arômes fruités, qui sont des composés organiques volatils (COV) essentiels dans les plantes . Ces COV sont utilisés dans les mécanismes de défense, ainsi que dans les mécanismes d'attraction des pollinisateurs et des disperseurs de graines . Ils sont également importants sur le plan économique pour la qualité des cultures, ainsi que pour la qualité dans les industries des parfums, des cosmétiques, de l'alimentation, des boissons et des produits pharmaceutiques .

Applications horticoles

Les parfums floraux et les arômes fruités, qui comprennent l'this compound, ont des composants volatils importants qui contribuent à la valeur économique des plantes horticoles . Les différences et les abondances de ces COV dans les parfums varient considérablement parmi les plantes à fleurs .

Biosynthèse dans les plantes

La biosynthèse des COV, y compris l'this compound, a lieu dans tous les organes des plantes, y compris les graines, les racines, les tiges, les feuilles, les fruits et les fleurs . Cela rend l'this compound pertinent pour notre vie quotidienne et lui confère une valeur économique importante .

Qualité et acceptation des fruits

L'arôme des fruits, qui comprend l'this compound, est un facteur clé de la qualité des fruits et de leur acceptation par les animaux et les humains . La présence ou l'absence de certains composés détermine les différences entre les arômes des fruits .

Applications industrielles

L'this compound a des applications industrielles en raison de ses propriétés aromatiques. Il est utilisé dans les industries des parfums, des

Safety and Hazards

Orientations Futures

Benzyl octanoate, as a volatile organic compound, has substantial economic value and is relevant to our daily lives. It is used in the perfume, cosmetics, food, drink, and pharmaceutical industries . Future research may focus on improving the synthesis process, understanding its mechanism of action, and exploring its potential applications in various industries .

Mécanisme D'action

Propriétés

IUPAC Name |

benzyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-9-12-15(16)17-13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQWCHLIPMDVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145493 | |

| Record name | Benzyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10276-85-4 | |

| Record name | Benzyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10276-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, phenylmethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What novel approaches have been explored for synthesizing benzyl octanoate?

A: Recent research has focused on using task-specific ionic liquids (TSILs) as catalysts for the esterification of octylic acid with benzyl alcohol to produce benzyl octanoate [, ]. These TSILs, particularly those with an alkane sulfonic acid group, have demonstrated high catalytic activity under both traditional heating and microwave irradiation [].

Q2: What are the advantages of using TSILs as catalysts in benzyl octanoate synthesis?

A2: TSILs offer several benefits over conventional catalysts:

- Enhanced reaction efficiency: Studies show that TSILs, especially under microwave irradiation, significantly accelerate the reaction rate compared to traditional heating methods [].

- Mild reaction conditions: The use of TSILs allows for the reaction to occur under relatively mild conditions, reducing the energy input required [].

- Catalyst reusability: Certain TSILs, like those incorporating HSO4, exhibit remarkable stability and can be reused multiple times without a significant loss in their catalytic activity []. This promotes sustainability and cost-effectiveness.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)

![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)